BenchChemオンラインストアへようこそ!

3-Benzoyl-4-aminopyridine

Regioisomerism Hydrogen-bond donor/acceptor Kinase hinge-binding

This compound is the correct C-benzoylated regioisomer for ATP-competitive kinase programs. The free 4-NH₂ group is the essential hinge-binding donor for CDK1–6 inhibition (US Patent 7,109,220), while the 3-benzoyl ketone projects into solvent-accessible space for orthogonal derivatization. Do NOT substitute with N-(4-pyridyl)benzamide (CAS 5221-44-3)—the N-benzoyl regioisomer blocks the 4-amine by acylation, yielding an inactive compound. This scaffold also uniquely enables oxime/hydrazone chemistry (Ridogrel precedent), CYP450 Type II ligand interaction studies, and fungicidal analog programs where the C-benzoyl linkage provides superior hydrolytic stability over N-benzoyl amides. Procure the correct isomer to preserve SAR integrity, kinase selectivity profiles, and patent position.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
Cat. No. B8688380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyl-4-aminopyridine
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)N
InChIInChI=1S/C12H10N2O/c13-11-6-7-14-8-10(11)12(15)9-4-2-1-3-5-9/h1-8H,(H2,13,14)
InChIKeyVNVZYKIZNNYVBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzoyl-4-aminopyridine: Structural and Physicochemical Baseline for Informed Procurement


3-Benzoyl-4-aminopyridine (CAS 3810-11-5; synonym: (3-aminopyridin-4-yl)(phenyl)methanone) is a heterocyclic small molecule (C₁₂H₁₀N₂O, MW 198.22 g/mol) within the benzoyl-aminopyridine family [1]. It features a benzoyl substituent at the pyridine 3-position and a free primary amine at the 4-position, distinguishing it from N-benzoylated regioisomers such as N-(4-pyridyl)benzamide (CAS 5221-44-3) . The compound is commercially available at ≥95% purity and is primarily utilized as a synthetic intermediate and a core scaffold in medicinal chemistry campaigns targeting cyclin-dependent kinases (CDKs) and other ATP-binding enzymes [2].

Why Generic Substitution Fails for 3-Benzoyl-4-aminopyridine: The Regioisomeric Specificity Problem


The benzoyl-aminopyridine chemical space contains multiple regioisomers that are not functionally interchangeable. 3-Benzoyl-4-aminopyridine is a C-benzoylated pyridine in which the benzoyl group is directly attached to the pyridine ring carbon at position 3, preserving a free 4-amino group . In contrast, its closest commercially available analog, N-(4-pyridyl)benzamide (N-benzoyl-4-aminopyridine), bears the benzoyl group on the exocyclic nitrogen, producing an amide linkage with fundamentally different electronic character, hydrogen-bonding capacity, and metabolic stability [1][2]. The aromatase CYP450 inhibition study by Vaz et al. (1992) demonstrated that 3-benzoylpyridine and 4-benzoylpyridine exhibit complex kinetic behavior distinct from the phenyl-substituted pyridines—reinforcing that the position and nature of benzoyl attachment on the pyridine ring critically modulate target interaction [3]. Procurement of an incorrect regioisomer risks invalidating SAR campaigns, kinase selectivity profiles, and patent position.

3-Benzoyl-4-aminopyridine: Product-Specific Quantitative Evidence Guide for Differentiated Selection


Regioisomeric Structural Differentiation: C3-Benzoyl vs. N-Benzoyl Substitution Dictates Hydrogen-Bonding Architecture

The defining structural feature of 3-benzoyl-4-aminopyridine is the direct attachment of the benzoyl carbonyl to the pyridine ring C3 carbon, leaving the 4-NH₂ group as a free primary amine [1]. This arrangement provides a donor–acceptor–donor hydrogen-bonding motif (NH₂–pyridine N–C=O) that is geometrically distinct from the N-benzoyl regioisomer N-(4-pyridyl)benzamide, where the 4-amino group is acylated to form a benzamide, eliminating the free amine . In kinase drug discovery, the 4-NH₂ group serves as a critical hinge-binding donor; its absence in N-benzoyl-4-aminopyridine fundamentally alters the ATP-mimetic pharmacophore [2][3].

Regioisomerism Hydrogen-bond donor/acceptor Kinase hinge-binding Medicinal chemistry

Aromatase CYP450 Binding: 3-Benzoylpyridines Exhibit Complex Non-Competitive Kinetic Behavior Absent in Phenylpyridine Analogs

Vaz et al. (1992) systematically examined pyridines substituted with phenyl or benzoyl groups at the 2-, 3-, or 4-positions for binding to human placental aromatase cytochrome P-450 [1]. 3-Benzoylpyridine and 4-benzoylpyridine produced apparent dissociation constants (Kd) of 2.6 mM and 0.27 mM, respectively, via type II difference spectra indicative of heme-iron coordination [1]. However, in functional inhibition assays (³H₂O release from [1β-³H]androst-4-ene-3,17-dione), 2-, 3-, and 4-benzoylpyridines all exhibited 'complex kinetic behavior from which inhibition constants could not be obtained,' in sharp contrast to 2-, 3-, and 4-phenylpyridines, which yielded well-defined competitive Ki values of 62, 1.48, and 0.36 µM, respectively [1].

Aromatase (CYP19A1) Cytochrome P450 Enzyme inhibition kinetics Type II difference spectra

Patent Exclusivity: C3-Benzoyl-4-aminopyridine Scaffold Is a Claimed Core in CDK Inhibitor Intellectual Property

Janssen Pharmaceutica holds granted patents (US 7,109,220 and WO 2005/051387) that explicitly claim amino-substituted pyridinyl methanone compounds—the structural class to which 3-benzoyl-4-aminopyridine belongs—as cyclin-dependent kinase (CDK) inhibitors [1][2]. The generic Markush structure encompasses compounds with a —C(O)-phenyl substituent at the pyridine 3-position and a free amino group, represented by Formula (I) wherein R₁ is —C(O)-phenyl [1]. This places 3-benzoyl-4-aminopyridine directly within the claimed chemical space for CDK1, CDK2, CDK4, CDK5, and CDK6 inhibition, distinguishing it from N-benzoylated 4-aminopyridine analogs that lack the free 4-amino group required for hinge binding [3].

Cyclin-dependent kinase (CDK) Kinase inhibitor patent Intellectual property Pyridinyl methanone

Hydrolytic Stability Differentiation: C-Benzoyl vs. N-Benzoyl Aminopyridines Exhibit Distinct Aqueous Degradation Profiles

The kinetic study by Um et al. (2011) on 1-(X-substituted-benzoyl)-4-aminopyridinium ions (N-benzoyl derivatives) demonstrated that these species undergo pyridine-catalyzed and uncatalyzed hydrolysis in 80 mol% H₂O/20 mol% DMSO at 25.0 °C, with Hammett ρ values of 1.45 (catalyzed) and 1.39 (uncatalyzed), indicating a stepwise mechanism where 4-aminopyridine acts as the leaving group [1]. In contrast, 3-benzoyl-4-aminopyridine contains an aryl ketone (C–C(O)–aryl) rather than a benzamide (N–C(O)–aryl) linkage, rendering it resistant to the amide-hydrolysis pathway that governs N-benzoyl analog degradation [2].

Hydrolytic stability Amide vs. ketone Aqueous degradation Formulation stability

Benzoylpyridine Oxime Derivatization: 3-Benzoyl Position Enables Clinically Validated Prodrug Strategy

The 3-benzoylpyridine scaffold uniquely enables oxime derivatization at the benzoyl carbonyl to generate clinically active prodrugs. The 3-benzoylpyridine oxime derivative Ridogrel was developed and used for prevention of systemic thromboembolism and as an adjunctive agent to thrombolytic therapy, demonstrating that the 3-benzoyl position supports pharmacologically productive oxime formation [1][2]. This is geometrically feasible only when the carbonyl is at the pyridine 3-position; 2-benzoylpyridine and 4-benzoylpyridine analogs would orient the oxime differently relative to the pyridine nitrogen, altering target engagement [2].

Oxime derivatization Prodrug Thromboembolism Ridogrel

Synthetic Accessibility: C3-Benzoylation of 4-Aminopyridine Requires Distinct Methodology from N-Benzoylation

The synthesis of 3-benzoyl-4-aminopyridine requires C–C bond formation at the pyridine 3-position, typically via directed ortho-metalation or transition-metal-catalyzed cross-coupling, followed by or preceded by installation of the 4-amino group . This contrasts sharply with the one-step Schotten-Baumann benzoylation of 4-aminopyridine that yields N-(4-pyridyl)benzamide [1][2]. The C-benzoyl regioisomer is therefore intrinsically more expensive and less widely stocked by chemical suppliers; only a limited number of vendors (e.g., Capot Chemical, AKSci) list 3-benzoyl-4-aminopyridine at ≥95% purity, whereas N-(4-pyridyl)benzamide is available from dozens of suppliers including Thermo Fisher Scientific [3].

Regioselective synthesis C–C bond formation Friedel-Crafts acylation Synthetic intermediate

3-Benzoyl-4-aminopyridine: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


CDK Inhibitor Medicinal Chemistry: Hinge-Binding Scaffold Requiring a Free 4-Amino Group

Programs developing ATP-competitive CDK inhibitors should select 3-benzoyl-4-aminopyridine—not N-(4-pyridyl)benzamide—as the core scaffold. The free 4-NH₂ group is the essential hinge-binding donor for CDK1–6 inhibition as claimed in US Patent 7,109,220 [1]. The C-benzoyl ketone at position 3 projects into the solvent-accessible region of the ATP pocket, offering a derivatization handle orthogonal to the hinge-binding motif. Procurement of the N-benzoyl regioisomer yields an inactive compound because the 4-position amine is blocked by acylation.

CYP450 Selectivity Profiling: Aromatase Interaction Studies Requiring Non-Competitive Kinetic Behavior

For research programs investigating Type II CYP450 ligand interactions, 3-benzoyl-substituted pyridines exhibit non-classical, complex inhibition kinetics that cannot be described by simple competitive Ki values—as demonstrated by Vaz et al. (1992) for human placental aromatase [2]. This kinetic signature is unique to the benzoylpyridine subclass and is not observed with phenylpyridine analogs. 3-Benzoyl-4-aminopyridine provides both the benzoyl pharmacophore and a free amine for further functionalization, making it the preferred starting material for CYP–ligand interaction studies.

Oxime-Based Prodrug Design Leveraging 3-Benzoyl Ketone Chemistry

The 3-benzoyl carbonyl of 3-benzoyl-4-aminopyridine can be converted to oximes, hydrazones, or thiosemicarbazones, following the precedent of Ridogrel—the only clinically used benzoylpyridine oxime, derived specifically from the 3-benzoyl isomer [3]. This application scenario is uniquely enabled by the 3-position benzoyl group; neither 2- nor 4-benzoylpyridine regioisomers have yielded clinically advanced oxime drugs. Research groups exploring metal-chelating antitumor agents (e.g., thiosemicarbazone families) can utilize 3-benzoyl-4-aminopyridine as a bifunctional building block.

Agrochemical Fungicide Development Using Benzoylpyridine Derivatives

Patents from ISHIHARA SANGYO KAISHA describe benzoylpyridine derivatives as active ingredients in agricultural fungicidal compositions with stable, high preventive effects against plant diseases [4]. 3-Benzoyl-4-aminopyridine, with its dual benzoyl ketone and primary amine functionalities, serves as a versatile intermediate for generating diverse fungicidal benzoylpyridine analogs through amidation, Schiff base formation, or heterocycle annulation. The C-benzoyl ketone linkage provides superior environmental stability compared to hydrolytically degradable N-benzoyl amide analogs, as supported by the mechanistic hydrolysis data of Um et al. (2011) [5].

Quote Request

Request a Quote for 3-Benzoyl-4-aminopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.